Biphenyl-3,3',4,4'-tetracarbaldehyde
Description
Contextualization of Biphenyl (B1667301) Scaffolds in Organic Synthesis and Materials Science
Biphenyl scaffolds are a cornerstone in various domains of chemistry, from pharmaceuticals to polymer science. google.com Their rigid, planar structure provides a well-defined molecular backbone, which is crucial for creating materials with predictable and ordered arrangements. In organic synthesis, biphenyl derivatives are pivotal intermediates for a host of valuable compounds, including liquid crystals, optical brighteners, and specialty polymers. google.com The inherent aromaticity of the biphenyl unit also contributes to the thermal stability and electronic conductivity of the resulting materials, making them suitable for applications in organic electronics and high-performance plastics.
The versatility of the biphenyl scaffold lies in its ability to be functionalized at various positions on the phenyl rings. This allows for the fine-tuning of its steric and electronic properties, which in turn dictates the architecture and function of the final material. The introduction of reactive groups, such as aldehydes, transforms the inert biphenyl core into a dynamic building block for more complex structures.
Significance of Multifunctional Aldehydes as Precursor Molecules in Reticular Chemistry
Reticular chemistry is a field focused on the design and synthesis of crystalline porous materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), by linking together well-defined molecular building blocks. Multifunctional aldehydes are particularly significant in this field as they can readily undergo condensation reactions with amines to form stable imine linkages, a common strategy for constructing COFs. mdpi.comossila.com
The geometry and number of aldehyde groups on a precursor molecule directly influence the topology and porosity of the resulting framework. Tetra-functionalized aldehydes, like Biphenyl-3,3',4,4'-tetracarbaldehyde, are capable of forming highly cross-linked, three-dimensional networks with high surface areas and permanent porosity. chemicalbook.com These porous materials have shown great promise in applications such as gas storage and separation, catalysis, and sensing. chemicalbook.com
Overview of this compound as a Key Building Block for Extended Structures
This compound stands as a prime example of a molecular building block designed for the construction of advanced materials. Its rigid biphenyl core ensures the formation of robust and thermally stable frameworks, while the four aldehyde groups provide the necessary reactive sites for creating an extended, porous network.
The specific 3,3',4,4'-substitution pattern is expected to lead to the formation of unique network topologies. While direct experimental data for COFs synthesized from this specific isomer is not widely reported in publicly available literature, extensive research on the closely related isomer, [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde, provides valuable insights into its potential applications. google.com For instance, COFs constructed from this related linker have demonstrated excellent performance in photocatalytic CO2 reduction and the adsorption of pollutants like chromium(VI) from water. google.com It is reasonable to infer that COFs derived from this compound would exhibit similarly interesting and potentially useful properties.
The synthesis of this compound itself is anticipated to proceed from its tetracarboxylic acid or dianhydride precursors, compounds for which synthetic routes are well-established. biosynce.com These routes often involve the coupling of smaller halogenated aromatic precursors followed by functional group transformations.
Physicochemical Properties of a Closely Related Compound: [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde
| Property | Value |
| CAS Number | 150443-85-9 |
| Chemical Formula | C16H10O4 |
| Molecular Weight | 266.25 g/mol |
This data is for the related isomer [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde and is provided for illustrative purposes. google.com
Potential Applications of COFs Derived from Biphenyl-tetracarbaldehydes
| Application Area | Description | Reference |
| Gas Storage and Separation | The high porosity and tunable pore size of COFs make them suitable for storing gases like hydrogen and methane (B114726), and for separating gas mixtures. | chemicalbook.com |
| Catalysis | The framework can be designed to incorporate catalytic sites, leading to highly active and selective heterogeneous catalysts. | mdpi.com |
| Environmental Remediation | The porous nature of COFs allows for the effective adsorption of pollutants from air and water. | google.com |
| Electronics | The conjugated biphenyl system can impart semiconducting properties to the COF, making it useful in electronic devices. |
This table outlines the general applications of COFs derived from multifunctional aldehydes, with specific examples drawn from a related biphenyl-tetracarbaldehyde isomer.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3,4-diformylphenyl)phthalaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-7-13-3-1-11(5-15(13)9-19)12-2-4-14(8-18)16(6-12)10-20/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBWEPNXTOWAHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C=O)C=O)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of Biphenyl 3,3 ,4,4 Tetracarbaldehyde
Aldehyde Functional Group Reactivity in Covalent Bond Formation
The chemical behavior of BPTCA is primarily dictated by its aldehyde functional groups. Aldehydes are characterized by a carbonyl group (a carbon double-bonded to an oxygen atom) bonded to a hydrogen atom and an R-group. This arrangement makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, which is the basis for most of its reactions. In BPTCA, the four aldehyde groups can participate in numerous transformations, making it a valuable monomer for creating extended, cross-linked networks.
One of the most significant reactions involving BPTCA is the Schiff-base condensation, which forms imine linkages (C=N). This reaction occurs between an aldehyde and a primary amine and is a cornerstone in the synthesis of Covalent Organic Frameworks (COFs). nih.govsci-hub.sersc.org The formation of an imine is a reversible, acid-catalyzed, addition-elimination reaction. lumenlearning.commasterorganicchemistry.com
The mechanism proceeds in several steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.
Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (water).
Elimination: The lone pair on the nitrogen forms a double bond with the carbon, expelling a molecule of water.
Deprotonation: The protonated imine is deprotonated to yield the final, neutral imine product.
The reversible nature of imine formation is crucial for the synthesis of crystalline COFs, as it allows for "error-correction" during the growth of the framework, leading to highly ordered, thermodynamically stable structures. nih.govnih.gov BPTCA, with its four aldehyde groups, can react with multi-amine linkers (e.g., tri- or tetra-amines) to produce robust, porous 2D or 3D COFs. The reaction conditions are typically solvothermal, meaning the reaction is carried out in a sealed vessel at elevated temperatures. sci-hub.se
| Aldehyde Monomer | Amine Monomer | Solvent System | Catalyst | Temperature | Resulting Linkage |
|---|---|---|---|---|---|
| 4,4′-Biphenyldicarboxaldehyde | 1,3,5-Tris-(4-aminophenyl)triazine | mesitylene/dioxane | Aqueous Acetic Acid | 120°C | Imine (C=N) |
| Terephthalaldehyde | Tetra-(4-anilyl)methane | mesitylene/dioxane | Aqueous Acetic Acid | 120°C | Imine (C=N) |
| Biphenyl-3,3',4,4'-tetracarbaldehyde (BPTCA) | Various polyamines (e.g., p-phenylenediamine) | Various (e.g., DMF, dioxane) | Acidic (e.g., HAc, Sc(OTf)₃) | ~100-150°C | Imine (C=N) |
Beyond imine formation with primary amines, aldehydes like BPTCA can react with secondary amines to form aminals. Aminal linkages are characterized by a carbon atom bonded to two nitrogen atoms (N-C-N). The formation of aminal-linked COFs has been explored as an alternative condensation pathway. rsc.org This reaction also proceeds through the condensation of an aldehyde and an amine, but the resulting linkage offers different chemical properties and stability compared to imines. The synthesis of aminal-linked frameworks can often be achieved rapidly, sometimes within an hour, providing an efficient route to porous crystalline materials. rsc.org
Reductive amination is a powerful two-step method for forming amine linkages from aldehydes. redalyc.org The process begins with the formation of an imine (or an iminium ion) through the reaction of an aldehyde with an amine, as described above. This intermediate is then immediately reduced in situ to the corresponding amine. masterorganicchemistry.comnih.gov A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. sci-hub.sekoreascience.kr
For BPTCA, each of the four aldehyde groups can undergo reductive amination. This reaction transforms the molecule from a carbonyl-containing compound into a tetra-amine precursor, effectively converting the C=O bonds into C-N single bonds. This transformation is valuable for synthesizing polymers with higher flexibility and different chemical properties than their imine-linked counterparts. The reaction is chemoselective, as mild reducing agents like NaBH₃CN will reduce the protonated iminium ion much faster than the starting aldehyde, preventing the side reaction of alcohol formation. researchgate.net
| Reducing Agent | Typical Solvent | Key Features |
|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Mild and selective for iminiums; toxic (cyanide). |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, THF | Mild, less toxic than NaBH₃CN, effective for a wide range of substrates. |
| Sodium Borohydride (NaBH₄) with acid | Methanol, THF | Requires pH control to favor imine formation before reduction. |
| Borane-Pyridine Complex (BH₃·py) | Ethanol, THF | Stable and effective alternative to other borohydrides. |
Stereochemical Considerations and Atropisomerism in Biphenyl (B1667301) Systems
Stereochemistry plays a crucial role in the structure and function of molecules. A particularly relevant concept for biphenyl systems is atropisomerism, a type of axial chirality that arises from restricted rotation around a single bond. pharmaguideline.comslideshare.netyoutube.com For a biphenyl to exhibit atropisomerism, the rotation around the C-C single bond connecting the two phenyl rings must be sufficiently hindered, and each ring must lack a vertical plane of symmetry. libretexts.orgmgscience.ac.in
This hindrance is typically caused by the presence of bulky substituents in the ortho positions (2, 2', 6, and 6') of the biphenyl core. libretexts.org These groups sterically clash with each other when the molecule attempts to rotate through a planar conformation, creating a high energy barrier to rotation. If this barrier is high enough (typically >16-19 kcal/mol), the non-planar, chiral conformations (enantiomers) can be isolated at room temperature. libretexts.org
This compound itself does not have substituents in the ortho positions. Therefore, the rotation around the central C-C bond is relatively free, and the molecule does not exhibit atropisomerism. libretexts.orgmgscience.ac.in However, if BPTCA were to be derivatized with bulky groups at the 2, 2', 6, or 6' positions, the resulting molecule could become atropisomeric. The introduction of such chiral, non-planar building blocks is a key strategy for synthesizing chiral COFs, which have applications in enantioselective separations and catalysis. nih.gov
Catalytic Aspects in BPTCA-involved Synthetic Transformations
Catalysis is integral to many of the synthetic transformations involving BPTCA. As mentioned, Schiff-base condensation to form imine-linked COFs is typically catalyzed by acids. lumenlearning.com The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. It also facilitates the elimination of water by protonating the hydroxyl group of the carbinolamine intermediate. masterorganicchemistry.com Common catalysts include acetic acid and other Brønsted acids.
In some cases, intramolecular catalysis can be observed in biphenyl systems. For instance, in the intramolecular Cannizzaro reaction of biphenyl-2,2'-dicarbaldehyde, the proximity of the two aldehyde groups allows for a reaction that is first order in the substrate, where one aldehyde group is oxidized and the other is reduced. rsc.org While BPTCA has a different substitution pattern (3,3',4,4'), the principle that functional groups on the same biphenyl scaffold can influence each other's reactivity is an important consideration in designing reactions. The specific arrangement of the aldehyde groups in BPTCA is designed for its role as a cross-linking agent in polymerization, rather than for intramolecular reactions between adjacent groups. The synthesis of the BPTCA precursor itself often relies on metal-catalyzed coupling reactions, such as nickel-catalyzed homocoupling of halogenated phthalate (B1215562) derivatives. google.com
Application As a Building Block in Porous Organic Materials
Covalent Organic Frameworks (COFs) Derived from Biphenyl-3,3',4,4'-tetracarbaldehyde
BPTCA is a key monomer for synthesizing COFs, which are porous, crystalline polymers formed from covalently linked organic building blocks. mdpi.com The directional and rigid nature of BPTCA allows for the predictable construction of extended, porous networks with high thermal stability and surface areas. nih.govnih.gov
Design Principles for BPTCA-based COF Architectures
The rational design of COFs relies on the principles of reticular chemistry, where the geometry of the molecular building blocks dictates the topology of the resulting framework. mdpi.comresearchgate.netnih.gov BPTCA, with its four aldehyde functional groups, acts as a 4-connected node. The design of BPTCA-based COFs involves its condensation with complementary multitopic amine linkers.
Key design principles include:
Symmetry and Geometry: The C2v symmetry of the BPTCA monomer is a crucial factor in determining the final COF topology. By combining it with linkers of specific geometries (e.g., linear, trigonal), various predictable network structures can be targeted. nih.gov
Linker Length: The length of the amine linker used in conjunction with BPTCA directly influences the pore size of the resulting COF. Longer linkers lead to larger pores, a fundamental strategy for tailoring the material's properties for specific applications like gas storage or separation. researchgate.net
Reversibility of Bond Formation: The synthesis of crystalline COFs typically relies on the reversibility of the covalent bond formation, most commonly the imine linkage formed between the aldehyde groups of BPTCA and amine linkers. This reversibility allows for "error-checking" during the crystallization process, leading to a highly ordered, defect-free framework. ntu.edu.sgnih.gov
Topological Structures and Connectivity in BPTCA-COFs (e.g., Kagome, SQL Nets)
The connectivity of the BPTCA building block allows for the formation of various topological networks. When BPTCA (a 4-connected node) is combined with a linear, 2-connected linker, it can result in two-dimensional (2D) layered structures.
SQL (Square Lattice) Net: The combination of a 4-connected monomer like BPTCA with a 2-connected linear linker typically leads to the formation of a 2D square lattice (sql) topology. researchgate.net In this arrangement, the BPTCA molecules act as the corners of the squares, and the linear linkers form the edges.
Kagome (kgm) Topology: A more complex and often sought-after topology is the Kagome lattice. This structure can arise from the combination of D2h-symmetric 4-connected building blocks and C2-symmetric 2-connected linkers. rsc.org The Kagome topology is characterized by the presence of two distinct types of pores within the same layer, a triangular pore and a hexagonal pore, creating a dual-pore framework. nih.govresearchgate.net This unconventional topology can lead to unique properties and applications. rsc.orgarxiv.orgresearchgate.net The specific reaction conditions and the subtle interplay of monomer geometries can favor the formation of the Kagome net over the more common sql net. rsc.org
Linkage Engineering in BPTCA-COFs: Imine versus Aminal Linkages
The properties of BPTCA-based COFs are heavily influenced by the nature of the covalent linkage holding the framework together.
Imine Linkages: The most common linkage in COFs derived from aldehyde precursors like BPTCA is the imine (–C=N–) bond, formed through a Schiff base condensation reaction with amine linkers. nih.govresearchgate.net Imine-linked COFs are known for their high crystallinity due to the reversible nature of the imine bond formation. nih.govntu.edu.sg However, the imine bond can be susceptible to hydrolysis, particularly in acidic conditions, which can compromise the stability of the framework. ntu.edu.sg
Aminal Linkages: To enhance chemical stability, imine linkages can be converted to other functionalities. One such strategy involves the transformation to aminal linkages. While not a direct product of BPTCA condensation, related chemistries show that secondary amine linkages can be formed, for example, through a one-pot crystallization-reduction approach from imine-linked precursors. ntu.edu.sg These amine-linked frameworks exhibit improved stability. Another approach to stable linkages is the formation of quinoline-linked COFs through postsynthetic conversion of imine COFs, which has been shown to enhance stability and photocatalytic activity. nih.gov The development of linkage chemistries beyond the standard imine bond is a key area of research for creating more robust and functional COFs. scribd.com
| Linkage Type | Formation | Key Characteristics |
| Imine | Condensation of aldehyde (from BPTCA) and amine | Reversible formation leads to high crystallinity; potential sensitivity to hydrolysis. ntu.edu.sgnih.gov |
| Aminal/Amine | Postsynthetic reduction of imine linkages | Improved chemical stability compared to imine counterparts. ntu.edu.sg |
Tailoring Pore Architectures and Internal Functionalities in BPTCA-COFs
A significant advantage of COFs is the ability to precisely control their pore environment. Using BPTCA as a scaffold, both the size of the pores and their chemical functionality can be engineered.
Pore Size Tuning: The most direct method for tailoring pore size is by varying the length of the linker molecule that is condensed with BPTCA. researchgate.net As demonstrated in various COF systems, employing longer diamine or triamine linkers results in an expanded network with larger pore apertures. This allows for the synthesis of a family of materials with identical topology but systematically varying pore dimensions.
Pore Surface Functionalization: The internal functionality of the pores can be tailored in two main ways: by using functionalized linkers during the initial synthesis or by post-synthetic modification (PSM) of the framework. researchgate.net For instance, if a diamine linker containing an additional functional group (e.g., -OH, -alkyl) is used for condensation with BPTCA, this group will line the walls of the resulting pores. nih.gov Alternatively, if the linker contains a reactive group like an alkyne, it can be modified after the COF is formed via "click chemistry," allowing for the introduction of a wide range of functionalities. researchgate.net This ability to decorate the pore walls with specific chemical groups is crucial for applications in catalysis, selective adsorption, and sensing.
Heteroporous COF Construction Utilizing BPTCA as a Component
Heteroporous COFs, which contain multiple distinct pore sizes within a single framework, offer advanced capabilities for complex separations and hierarchical catalysis. BPTCA can be a component in the construction of such materials.
One established strategy to create dual-pore frameworks is to target specific topologies like the Kagome lattice, as previously discussed. This can be achieved by reacting a D2h-symmetric building block with a C2-symmetric one. nih.gov Another approach involves a mixed-linker strategy. By introducing two or more different amine linkers of varying lengths during the condensation reaction with BPTCA, it is possible to create a framework with a distribution of pore sizes or even ordered domains of different pores. This method allows for the creation of intricate pore structures that are not accessible with single linkers.
Metal-Organic Frameworks (MOFs) Utilizing Biphenyl-tetracarboxylate Ligands
While BPTCA itself is used in COF synthesis, its oxidized derivative, biphenyl-3,3',4,4'-tetracarboxylic acid, is a valuable ligand for the construction of Metal-Organic Frameworks (MOFs). In this context, the four carboxylate groups coordinate with metal ions or clusters to form extended, crystalline networks. The rigid biphenyl (B1667301) backbone of the ligand helps in the formation of robust and porous structures. The specific coordination modes of the carboxylate groups and the choice of metal ion play a crucial role in determining the final 3D architecture of the MOF. iucr.orgmdpi.com The resulting MOFs can exhibit diverse topologies and are explored for applications in gas storage, separation, and catalysis.
Coordination Chemistry of Biphenyl-tetracarboxylate with Metal Centers
The versatility of biphenyl-3,3',4,4'-tetracarboxylate (BPTC) as a ligand lies in the ability of its four carboxylate groups to coordinate with metal ions, forming a variety of secondary building units (SBUs). These SBUs are the fundamental inorganic nodes that, when connected by the organic BPTC linkers, establish the extended, porous framework of the MOF.
The coordination mode of the BPTC ligand can vary significantly depending on the choice of the metal center and the synthesis conditions. For instance, BPTC has been shown to form stable frameworks with indium (In³⁺) ions. rsc.org In these structures, the carboxylate groups of the BPTC ligand bridge multiple metal centers, creating robust, multidimensional networks. The specific coordination environment around the metal ion is a critical factor; for example, with indium, InO₆ octahedra can be formed, which then link together in different ways, such as corner-sharing to form one-dimensional chains. rsc.org
Topological Diversity in Biphenyl-tetracarboxylate MOFs and Their Stability
Research on indium-based MOFs using the BPTC ligand has demonstrated this topological diversity. By varying synthesis conditions, at least four distinct topologies have been identified: nti , unc , pts , and nou . rsc.org Each of these topologies represents a unique way in which the BPTC linkers and indium-based nodes are interconnected in three-dimensional space. For example, InOF-1 exhibits the nti topology, while InOF-2, InOF-12, and InOF-13 possess unc , pts , and nou topologies, respectively. rsc.org This diversity highlights how subtle changes in the coordination environment of the metal ion and the conformation of the ligand can lead to fundamentally different framework structures.
The stability of these MOFs is intrinsically linked to their topology and the strength of the metal-ligand bonds. Generally, MOFs with higher connectivity nodes and robust SBUs exhibit greater thermal and chemical stability. mdpi.com For instance, frameworks composed of 1D chains of corner-shared InO₆ octahedra, as seen in the nti topology of InOF-1, show distinct physical properties compared to those with mononuclear nodes. rsc.org The stability of MOFs is crucial for their practical applications, as it determines their ability to withstand operational conditions, such as exposure to moisture, heat, or various chemicals. nih.gov While some MOFs can be sensitive to water, frameworks built with stronger metal-oxygen bonds, such as those involving Zr⁴⁺ or Al³⁺, often exhibit remarkable hydrolytic stability. nih.gov
| MOF Designation | Topology | Key Structural Feature |
|---|---|---|
| InOF-1 | nti | 1D chain of corner-shared InO₆ octahedra |
| InOF-2 | unc | Mononuclear nodes |
| InOF-12 | pts | Mononuclear nodes |
| InOF-13 | nou | Mononuclear nodes |
Influence of Ligand Geometry and Dihedral Angles on MOF Properties
The geometry of the organic linker is a critical design element in the synthesis of MOFs, as it directly influences the structure and properties of the final material. nih.gov In the case of biphenyl-3,3',4,4'-tetracarboxylate (BPTC), the dihedral angle between the two phenyl rings of the biphenyl core is a key geometric parameter. rsc.org This angle is not fixed and can rotate along the C-C single bond, allowing the ligand to adopt different conformations. acs.org This flexibility can significantly impact the resulting MOF's topology and physical characteristics.
The dihedral angle of the BPTC ligand within a MOF structure is influenced by the coordination environment of the metal ion and the packing forces within the crystal. rsc.org Different dihedral angles can lead to the formation of distinct topologies. This, in turn, governs macroscopic properties such as thermal expansion. rsc.org For instance, in a series of indium-BPTC MOFs, it was found that the thermal expansion behavior is highly dependent on the framework's topology, which is itself a consequence of the ligand's conformation. rsc.org
Advanced Applications of Biphenyl 3,3 ,4,4 Tetracarbaldehyde Derived Materials
Environmental Remediation and Adsorption Technologies
The porous and chemically tunable nature of materials derived from biphenyl-3,3',4,4'-tetracarbaldehyde makes them exceptional candidates for environmental remediation. Their high surface area and the ability to introduce specific functional groups allow for the selective capture of various pollutants.
Covalent Organic Frameworks synthesized from aldehyde precursors, including biphenyl (B1667301) derivatives, have demonstrated significant potential for removing toxic heavy metal ions from water. rsc.org The precise control over pore size and the ability to functionalize the framework walls enable high adsorption capacity and selectivity. rsc.org
For mercury (Hg(II)) removal, COFs are often modified post-synthesis to introduce thiol (-SH) groups, which have a strong affinity for mercury. bohrium.com Thiol-modified COFs have shown outstanding performance, with rapid adsorption kinetics and high uptake capacities. nih.gov Research on COFs prepared from aldehyde and amine precursors, followed by modification, has reported maximum adsorption capacities for Hg(II) reaching as high as 617.3 mg/g. rsc.org These materials can effectively reduce mercury concentrations to levels below the U.S. Environmental Protection Agency's drinking water limit. bohrium.com
Similarly, for the remediation of hexavalent chromium (Cr(VI)), a highly toxic and carcinogenic pollutant, COFs offer a promising solution. The adsorption mechanism often involves electrostatic interactions between the positively charged COF surface (under acidic conditions) and anionic chromium species (like HCrO₄⁻ or Cr₂O₇²⁻). researchgate.net Specially designed COFs, such as those with hydroxyl group distributions, have exhibited exceptionally high adsorption capacities for Cr(VI), with reported values up to 649.35 mg/g. researchgate.net Magnetic COF composites have also been developed, demonstrating excellent adsorption capacities (e.g., 245.45 mg/g) and allowing for easy separation from water using a magnetic field. nih.govresearchgate.net
| Pollutant | COF Type / Precursor | Maximum Adsorption Capacity (mg/g) | Key Feature |
|---|---|---|---|
| Mercury(II) | Thiol-modified COF | 617.3 rsc.org | High density of thiol binding sites |
| Mercury(II) | Thiol-modified COF from 2,5-divinylterephthalaldehyde | 586.3 nih.gov | Excellent reusability over multiple cycles nih.gov |
| Chromium(VI) | Hydroxyl-functionalized COF from 2,5-dihydroxyterephthalaldehyde | 649.35 researchgate.net | Synergism of electrostatic interaction and hydrogen bonding researchgate.net |
| Chromium(VI) | Magnetic COF Composite (Fe₃O₄@TpPa-1) | 245.45 nih.govresearchgate.net | Easy magnetic separation and recovery researchgate.net |
Porous organic polymers and COFs derived from biphenyl-based building blocks are at the forefront of materials development for gas adsorption and separation, particularly for carbon dioxide (CO₂) capture. researchgate.netresearchgate.net Their high porosity, low density, and excellent chemical stability make them ideal candidates for capturing CO₂ from flue gas or even directly from the air (Direct Air Capture, DAC). osti.govchemistryviews.org
The effectiveness of these materials can be enhanced by incorporating nitrogen-rich functional groups or other polar moieties into the polymer backbone, which increases the affinity for CO₂ molecules. bohrium.com A recently developed COF, named COF-999, was synthesized using a derivative of biphenyldicarbaldehyde. chemistryviews.orgresearchgate.net This material was post-synthetically modified with polyamines, creating strong binding sites for CO₂. COF-999 demonstrated exceptional performance for DAC, with a CO₂ capacity of 0.96 mmol/g under dry conditions and a significantly enhanced capacity of 2.05 mmol/g at 50% relative humidity, capturing CO₂ from a concentration of just 400 ppm. chemistryviews.orgresearchgate.net Furthermore, it showed remarkable stability over 100 adsorption-desorption cycles and could be regenerated at a low temperature of 60 °C. chemistryviews.orgresearchgate.net
| Material | CO₂ Uptake (mmol/g) | Conditions | Key Feature |
|---|---|---|---|
| COF-999 | 0.96 chemistryviews.orgresearchgate.net | 400 ppm CO₂, 25°C, dry | Designed for Direct Air Capture chemistryviews.org |
| COF-999 | 2.05 chemistryviews.orgresearchgate.net | 400 ppm CO₂, 25°C, 50% RH | Enhanced uptake in humid conditions researchgate.net |
| Amine Functionalized TPA-COF | 3.41 frontiersin.org | 1 bar, 298 K | High selectivity for CO₂ over N₂ frontiersin.org |
| [EtNH₂]₅₀-H₂P-COF | 1.86 (82 mg/g) frontiersin.org | 1 bar, 298 K | Pore surface functionalization with amino groups frontiersin.org |
Catalysis in Advanced Chemical Transformations
The ordered, porous structures of COFs built from this compound and similar monomers provide an ideal platform for heterogeneous catalysis. Active catalytic sites can be precisely integrated into the framework, leading to materials with high activity, stability, and selectivity.
The electrochemical reduction of CO₂ (CO₂RR) into valuable fuels and chemical feedstocks is a key technology for a sustainable future. rsc.orgmdpi.com Porphyrin- and metal-based COFs have emerged as promising electrocatalysts for this transformation. rsc.orgfrontiersin.orgresearchgate.net By incorporating metal centers like cobalt or copper into the porous structure, these materials can efficiently catalyze the reduction of CO₂. rsc.orgchinesechemsoc.org
While the selective reduction of CO₂ to a specific product like ethylene (B1197577) (C₂H₄) is challenging, research has shown that product selectivity can be tuned. For example, a copper-based covalent triazine framework has demonstrated the ability to convert CO₂ into C2 products, including ethylene and acetic acid, with a total Faradaic efficiency of 68.4%. frontiersin.org Other studies on porphyrin-based COFs have achieved very high selectivity for CO production, with Faradaic efficiencies reaching up to 96% and high current densities. rsc.org The high surface area and ordered channels of the COF ensure that the catalytic sites are readily accessible to CO₂ molecules, while the conductive framework facilitates electron transfer. frontiersin.org
| Catalyst | Primary Product | Max. Faradaic Efficiency (%) | Key Feature |
|---|---|---|---|
| TPE-CoPor-COF | CO | 96 rsc.org | High current density of -30.4 mA cm⁻² rsc.org |
| Cu-based CTF | C2 Products (C₂H₄, CH₃COOH) | 68.4 (total for C2) frontiersin.org | Demonstrates potential for C-C coupling frontiersin.org |
| MWCNT-Por-COF-Co | CO | 99.3 frontiersin.org | High turnover frequency (70.6 s⁻¹) frontiersin.org |
| Cu@N⁺-COF | CO | 93 rsc.org | Enhanced activity via secondary sphere engineering rsc.org |
COFs are excellent candidates for photocatalysis due to their semiconductor-like properties, high surface areas, and tunable light-harvesting capabilities. rsc.orgnih.gov Materials constructed with biphenyl linkers can exhibit enhanced π-conjugation, which facilitates the separation of photo-generated electron-hole pairs and improves photocatalytic efficiency. mdpi.compreprints.org
These materials have been successfully applied in two major areas: the degradation of organic pollutants and the production of hydrogen fuel from water. In pollutant degradation, COFs act as heterogeneous photocatalysts that, under visible light, generate reactive oxygen species (ROS) capable of breaking down persistent organic pollutants like dyes and pharmaceutical residues. nih.govmdpi.comresearchgate.net
In the realm of energy conversion, porphyrin-based COFs have shown remarkable activity for photocatalytic hydrogen evolution. rsc.orgnih.govresearchgate.net Porphyrins are excellent photosensitizers, and when integrated into a stable and porous COF structure, they can efficiently drive the splitting of water to produce hydrogen gas. Researchers have demonstrated that by tuning the degree of conjugation in the COF backbone, the efficiency of charge transport and, consequently, the rate of hydrogen evolution can be significantly enhanced. rsc.org For example, a pyrene-containing porphyrin-based COF (TFPPY-TAPP-COF) has achieved a high hydrogen evolution rate of 8700.2 μmol g⁻¹ h⁻¹. rsc.org
| Application | COF Material | Performance Metric | Key Finding |
|---|---|---|---|
| Hydrogen Evolution | TFPPY-TAPP-COF | 8700.2 μmol g⁻¹ h⁻¹ rsc.org | High conjugation enhances charge transport rsc.org |
| Hydrogen Evolution | ZnPor-DETH-COF | Tunable H₂ evolution rate nih.gov | Metal center in porphyrin tunes activity nih.gov |
| Pollutant Degradation | BPh-COF | Degradation of Rhodamine B | Biphenyl linker enhances π-conjugation and photocatalytic efficiency mdpi.compreprints.org |
| Pollutant Degradation | TPA-based COF | Degradation of Methylene Blue | Photoactive units trigger degradation via energy transfer researchgate.net |
Polyimide Synthesis and High-Performance Polymer Applications (via 3,3',4,4'-Biphenyltetracarboxylic dianhydride)
This compound can be oxidized to form 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA), a key monomer for synthesizing high-performance polyimides (PIs). These polymers are renowned for their exceptional thermal stability, excellent mechanical properties, and chemical resistance, making them indispensable in the aerospace and electronics industries. titech.ac.jp
The rigid, rod-like structure imparted by the biphenyl unit in BPDA leads to polyimides with a unique combination of properties. researchgate.net When combined with rigid diamines like p-phenylenediamine (B122844) (PDA), the resulting BPDA-PDA polyimide exhibits a very high tensile modulus and a low coefficient of thermal expansion (CTE), making it ideal for applications requiring dimensional stability over a wide temperature range, such as flexible printed circuits and substrates for displays. titech.ac.jp Conversely, using more flexible diamines like 4,4'-oxydianiline (B41483) (ODA) can enhance the processability of the polyimide while maintaining good thermal and mechanical characteristics. mdpi.com The properties of the final polyimide can be precisely tuned by the choice of the diamine comonomer, allowing for the creation of materials tailored to specific high-performance applications. scispace.comresearchgate.net
| Polyimide System (BPDA + Diamine) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) |
|---|---|---|---|---|
| BPDA-PDA | 120 - 180 researchgate.net | 4.83 - 5.79 researchgate.net | > 450 researchgate.net | ~560 researchgate.net |
| BPDA-ODA | 114.19 mdpi.com | 3.23 mdpi.com | 290 mdpi.com | - |
| BPDA-APB | - | - | ~360 | > 550 scispace.com |
| BPDA-HFBAPP | - | - | ~340 | > 550 scispace.com |
Compound Name Reference Table
| Abbreviation/Common Name | Full Chemical Name |
| BPDA | 3,3',4,4'-Biphenyltetracarboxylic dianhydride |
| PDA | p-Phenylenediamine |
| ODA | 4,4'-Oxydianiline |
| APB | 1,4-bis(4-aminophenoxy)benzene |
| HFBAPP | 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane |
| COF | Covalent Organic Framework |
| POP | Porous Organic Polymer |
| CTF | Covalent Triazine Framework |
| TPE-CoPor-COF | Tetraphenylethene-Cobalt Porphyrin-Covalent Organic Framework |
| TFPPY-TAPP-COF | Tetrakis(4-formylphenyl)pyrene-Tetrakis(4-aminophenyl)porphine-Covalent Organic Framework |
| TpPa-1 | 1,3,5-Triformylphloroglucinol-p-Phenylenediamine Polymer |
| BPh-COF | Biphenyl-based Covalent Organic Framework |
Role in Flexible Circuit Boards and Advanced Electronic Components
Materials derived from this compound's close analog, 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), play a crucial role in the manufacturing of flexible circuit boards and other advanced electronic components. The polyimides synthesized from BPDA are recognized for their superior thermal and mechanical properties, which are essential for the reliability and performance of modern electronics. m-chemical.co.jp
One of the most significant advantages of BPDA-based polyimide films is their coefficient of thermal expansion (CTE), which is remarkably similar to that of copper foil. chemicalbook.com This compatibility is critical in flexible circuit boards, where the polymer film and the conductive copper traces must expand and contract at similar rates during temperature fluctuations. This matched CTE prevents delamination and mechanical stress, ensuring the long-term integrity and reliability of the circuit, especially under the demanding conditions of high and low-temperature cycles. chemicalbook.com
The rigid and stable molecular structure of BPDA contributes to the production of polyimide films with high dimensional stability, high modulus, and excellent heat resistance. titech.ac.jp These characteristics are vital for their use in a variety of important information and electronic technology products, including mobile phones and copying machines. m-chemical.co.jp The polyimides serve as heat-resistant plastic films and substrates for electronic circuits, enabling the production of lightweight, compact, and durable electronic devices. m-chemical.co.jp
Synthesis of High-Temperature Resistant Resin Materials
The synthesis of high-temperature resistant resin materials from 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) is a key area of materials science, leading to the development of robust polymers for demanding applications. These polyimide resins are renowned for their exceptional thermal stability. chemicalbook.com
A notable application is in the creation of polyimide foams. For instance, a polyimide foam prepared from the dimethyl ester of BPDA and 4,4'-diaminodiphenyl methane (B114726) (MDA) demonstrates a glass transition temperature of approximately 309°C and a 5% weight loss temperature of 517°C. researchgate.net This high thermal stability makes it suitable for use as a thermal insulation foam in various high-temperature environments. researchgate.net
Furthermore, polyimides derived from BPDA and various aromatic diamines exhibit impressive thermal properties. A series of these polyimides showed 5% weight loss at temperatures ranging from 535 to 605°C in a nitrogen atmosphere and from 523 to 594°C in air. researchgate.net Their glass transition temperatures were also high, falling within the range of 345–366°C. researchgate.net These properties underscore the suitability of BPDA-based polyimides for applications where resistance to extreme heat is a primary requirement. The specific properties of these polymers can be tailored by selecting different aromatic diamines in the synthesis process. titech.ac.jpresearchgate.net
| Property | Polyimide Foam (BPDA/MDA) researchgate.net | Polyimide Series (BPDA/Aromatic Diamines) researchgate.net |
| Glass Transition Temperature (Tg) | ~309°C | 345–366°C |
| 5% Weight Loss Temperature (Nitrogen) | Not Reported | 535–605°C |
| 5% Weight Loss Temperature (Air) | 517°C | 523–594°C |
| Tensile Strength | Not Reported | 92–145 MPa |
| Coefficient of Thermal Expansion (CTE) | Not Reported | 6.8–63.1 ppm/°C |
Structural Characterization and Computational Studies of Biphenyl 3,3 ,4,4 Tetracarbaldehyde and Its Assemblies
X-ray Crystallography for Molecular and Supramolecular Structures
These findings strongly suggest that Biphenyl-3,3',4,4'-tetracarbaldehyde would also adopt a non-coplanar conformation in the solid state, with a notable dihedral angle influenced by the steric and electronic effects of the four aldehyde groups. The crystal packing would likely be stabilized by intermolecular interactions, such as C-H···O hydrogen bonds involving the aldehyde groups, which play a significant role in forming extended supramolecular networks.
| Compound | Dihedral Angle (°) | Reference |
|---|---|---|
| 2,3,3',4'-Biphenyltetracarboxylic Dianhydride (Molecule 1) | 44.75(4) | researchgate.net |
| 2,3,3',4'-Biphenyltetracarboxylic Dianhydride (Molecule 2) | 46.37(3) | researchgate.net |
| 2,3,3',4'-Biphenyltetracarboxylic Dianhydride (Molecule 3) | 42.32(3) | researchgate.net |
| 1,1'-Biphenyl-2,3,3',4'-tetracarboxylic Acid Monohydrate | 42.30(11) | nih.gov |
| Biphenyl-3,3′,4,4′-tetraamine | 86.3(2) | researchgate.net |
Advanced Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR)
Spectroscopic techniques are essential for confirming the molecular structure and functional groups of a compound. For this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide characteristic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the substitution pattern, the aromatic protons on each ring would appear as a complex set of multiplets (doublets and doublets of doublets), with their precise chemical shifts and coupling constants determined by their positions relative to the aldehyde groups and the other ring. A key feature would be the appearance of the aldehyde protons (-CHO) as sharp singlets or narrowly split multiplets at a significantly downfield chemical shift, generally in the δ 9.5-10.5 ppm range, which is highly characteristic of this functional group.
¹³C NMR: The carbon NMR spectrum would provide further structural confirmation. It is expected to display multiple signals in the aromatic region (δ 120-150 ppm) corresponding to the twelve non-equivalent aromatic carbons. The most downfield signal would be that of the carbonyl carbon in the aldehyde groups, typically appearing in the δ 190-200 ppm range, providing unambiguous evidence for the presence of the carbaldehyde functions.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by vibrations associated with its key functional groups.
A strong, sharp absorption band between 1690 and 1715 cm⁻¹ is expected, which is characteristic of the C=O stretching vibration of aromatic aldehydes.
The spectrum would also feature multiple bands corresponding to aromatic C-H stretching vibrations, typically observed just above 3000 cm⁻¹.
C=C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region.
The C-H bending vibrations of the aldehyde group are also expected to be present, often appearing as two distinct bands in the 2700-2900 cm⁻¹ range.
Computational Chemistry and Molecular Modeling for Predictive Design
Computational modeling provides predictive insights into molecular structure, stability, and reactivity, guiding the design of new materials.
The conformational flexibility of the biphenyl core is a central aspect of its chemistry. The rotation around the central C-C single bond is not free, giving rise to a rotational energy barrier. For the parent biphenyl molecule, the minimum energy conformation in the gas phase occurs at a dihedral angle of approximately 44-45°. researchgate.net The planar (0°) and perpendicular (90°) conformations represent energy maxima due to steric hindrance between ortho-hydrogens and loss of π-conjugation, respectively. researchgate.net
For this compound, the presence of four aldehyde groups significantly influences this rotational landscape. Computational methods like Density Functional Theory (DFT) can be used to calculate the potential energy surface as a function of the dihedral angle. These calculations would likely show:
A higher rotational barrier compared to unsubstituted biphenyl due to the steric bulk and electrostatic interactions of the adjacent aldehyde groups at the 3,3' and 4,4' positions.
The minimum energy conformation would still be a twisted, non-planar structure, with a specific dihedral angle that balances steric repulsion and electronic stabilization.
Understanding these rotational barriers is crucial for predicting the range of conformations accessible to the molecule at a given temperature, which in turn affects its ability to assemble into ordered porous frameworks.
This compound is an ideal building block for constructing porous materials like Covalent Organic Frameworks (COFs), which can act as hosts for smaller guest molecules. Molecular simulations are a powerful tool for predicting and analyzing the interactions within these host-guest systems. nih.gov
The typical simulation workflow involves:
Framework Construction: A computational model of the porous framework is built based on the known geometry of the this compound linker and the chosen reaction chemistry (e.g., imine condensation).
Guest Molecule Docking: A guest molecule of interest is placed within the pores of the simulated framework. Molecular docking algorithms can be used to predict the most favorable binding sites and orientations. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations are performed to study the dynamic behavior of the host-guest system over time. researchgate.net These simulations track the positions and velocities of all atoms, providing insights into the stability of the complex, the nature of the intermolecular forces (e.g., hydrogen bonds, van der Waals forces), and the diffusion of the guest molecule within the pores.
From these simulations, key thermodynamic properties such as the binding free energy can be calculated, which quantifies the strength of the host-guest interaction. This predictive capability is invaluable for designing frameworks with tailored porosity and chemical functionality for specific applications in storage, separation, and catalysis.
Future Directions and Emerging Research Opportunities
Development of Novel Synthetic Pathways for BPTCA and Its Analogs
The advancement of applications for BPTCA is intrinsically linked to the efficiency and versatility of its synthesis. Current research efforts are geared towards developing more scalable, cost-effective, and environmentally benign synthetic routes.
Future research will likely focus on modern cross-coupling methodologies, which have revolutionized the synthesis of biaryl compounds. nih.gov While traditional methods exist, new pathways leveraging catalysts that are more sustainable and efficient are of high interest. For instance, nickel-catalyzed coupling reactions, which have been reported for similar biphenyl (B1667301) structures, present a lower-cost alternative to palladium-based systems. researchgate.netgoogle.com
The development of one-pot synthesis protocols is another promising avenue. These methods, which combine multiple reaction steps into a single procedure, can significantly improve efficiency and reduce waste. arabjchem.org Research into the direct, selective formylation of the biphenyl core at the 3,3',4,4'-positions is a key challenge that, if overcome, could streamline BPTCA production.
Furthermore, the synthesis of BPTCA analogs with varied electronic and steric properties is crucial for fine-tuning the characteristics of resulting materials. Introducing different substituents on the biphenyl rings could modulate properties such as solubility, thermal stability, and photophysical behavior.
| Research Focus Area | Potential Methodologies | Desired Outcomes |
| Scalable Synthesis | Nickel-catalyzed electroreductive coupling researchgate.net | Lower production costs, increased availability for large-scale applications. |
| Efficient Protocols | One-pot in situ generation of intermediates arabjchem.org | Reduced reaction time, minimized purification steps, and less solvent waste. |
| Analog Development | Suzuki-Miyaura or Stille cross-coupling of substituted precursors nih.gov | A library of BPTCA analogs with tailored electronic and physical properties. |
Exploration of New Functionalizations and Hybrid Materials Based on BPTCA
The four aldehyde groups of BPTCA are gateways to a vast array of chemical transformations, making the molecule an ideal candidate for creating novel functional materials and hybrids. The reactivity of aldehydes allows for the formation of imines, polymers, and other complex architectures.
A significant area of emerging research is the use of BPTCA and its isomers as linkers for Covalent Organic Frameworks (COFs). ossila.comcd-bioparticles.net These crystalline porous polymers have applications in gas storage, catalysis, and sensing. The specific geometry of BPTCA can direct the formation of unique pore structures and functionalities within the COF.
The creation of hybrid materials represents another exciting frontier. By combining BPTCA-derived polymers with inorganic components like silica (B1680970) or metal nanoparticles, researchers can develop composites with synergistic properties. researchgate.net For example, polyimide/silica hybrid films have been prepared from a related dianhydride, demonstrating enhanced thermal and mechanical properties. researchgate.net Similar strategies using BPTCA could yield materials with improved dielectric strength, thermal stability, and mechanical resilience for applications in microelectronics.
Functionalization of the biphenyl backbone itself, prior to or after polymerization, offers another layer of complexity and control. Adding functional groups can enhance solubility, introduce catalytic sites, or alter the material's interaction with light.
| Material Type | Synthetic Strategy | Potential Applications |
| Covalent Organic Frameworks (COFs) | Condensation reaction with multiamino linkers | Gas separation, heterogeneous catalysis, chemical sensing |
| Hybrid Nanocomposites | Sol-gel process with inorganic precursors (e.g., TEOS) researchgate.net | High-performance dielectrics, protective coatings, thermal insulators |
| Functional Polymers | Schiff base condensation with functionalized amines researchgate.net | Chemoresistive sensors, membranes for separation, optoelectronic devices |
Integration of BPTCA-based Materials into Multifunctional Systems
The unique properties of materials derived from BPTCA make them suitable for integration into sophisticated, multifunctional systems. The goal is to design materials that can perform several functions simultaneously, such as sensing and catalysis, or providing structural support while having specific electronic properties.
For instance, COFs synthesized from BPTCA analogs have shown potential in photocatalytic CO2 reduction. ossila.com By incorporating catalytic metal centers into the framework, it is possible to create a system that both captures CO2 and converts it into useful fuels under visible light. The biphenyl unit can act as a photosensitizer, while the porous structure facilitates reactant diffusion.
In the realm of electronics, polyimides derived from related biphenyl compounds are already used for heat-resistant films and electronic circuits. m-chemical.co.jp BPTCA-based polyimides could be engineered to have specific dielectric constants, making them valuable as insulating layers in next-generation microchips or as substrates for flexible electronics. The integration of photoactive moieties could lead to materials for data storage or light-emitting devices.
| System Type | Key BPTCA-derived Component | Integrated Functions |
| Photocatalytic Reactor | BPTCA-based Covalent Organic Framework | Gas adsorption, light harvesting, and chemical conversion |
| Flexible Electronic Device | Polyimide film from BPTCA | Electrical insulation, mechanical flexibility, and thermal stability |
| Chemical Sensor Array | Functionalized BPTCA-polymer matrix | Analyte recognition, signal transduction, and structural support |
Advanced Applications in Bio-related Materials and Sensing Platforms
The biphenyl scaffold is a common motif in pharmacologically active compounds, suggesting that BPTCA derivatives could find applications in the biomedical field. arabjchem.orgresearchgate.net While direct therapeutic use is not the primary focus, BPTCA can serve as a versatile scaffold for creating materials for drug delivery, tissue engineering, and biosensing.
The aldehyde functionalities can be used to immobilize biomolecules, such as enzymes or antibodies, onto a surface. This could lead to the development of robust and reusable biosensors. A BPTCA-derived polymer coating on an electrode could be functionalized to selectively bind to a specific analyte, causing a measurable change in an electrical signal.
Furthermore, the porous nature of BPTCA-based COFs could be exploited for controlled drug release. The drug molecules could be loaded into the pores of the framework and released over time in a controlled manner. Functionalizing the COF with targeting ligands could enable site-specific drug delivery, reducing side effects.
The development of sensing platforms for environmental monitoring is another promising area. COFs derived from biphenyl tetracarbaldehyde have been shown to be effective in adsorbing pollutants like chromium(VI) from water. ossila.com By tuning the functionality of the pores, sensors could be designed to be highly selective for various environmental toxins.
| Application Area | Material Concept | Mechanism of Action |
| Biosensing | BPTCA-polymer coated electrode | Covalent immobilization of enzymes/antibodies for selective analyte detection. |
| Drug Delivery | Porous BPTCA-based COF | Encapsulation and controlled release of therapeutic agents. |
| Environmental Sensing | Functionalized COF membrane | Selective adsorption and detection of heavy metals or organic pollutants. ossila.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
